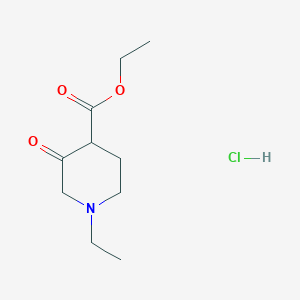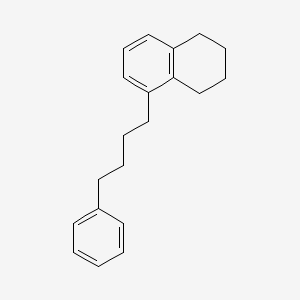
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 4-phenylbutyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 4-phenylbutyl bromide.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 4-phenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of the resulting materials.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry:
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors to alter signal transduction pathways. These interactions can lead to changes in cellular functions such as proliferation, apoptosis, and differentiation.
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A structurally related compound without the phenylbutyl substitution.
4-Phenylbutylamine: A compound with a similar phenylbutyl group but different core structure.
Naphthalene: The parent compound without hydrogenation or substitution.
Uniqueness: 5-(4-Phenylbutyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the tetrahydronaphthalene core and the 4-phenylbutyl group. This combination imparts distinct physicochemical properties and biological activities that are not observed in the similar compounds listed above. The specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
91198-36-6 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
5-(4-phenylbutyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H24/c1-2-9-17(10-3-1)11-4-5-12-18-14-8-15-19-13-6-7-16-20(18)19/h1-3,8-10,14-15H,4-7,11-13,16H2 |
InChIキー |
XNQHBTRUVWUVCA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2CCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


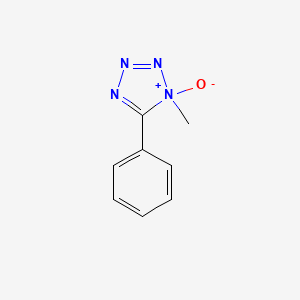
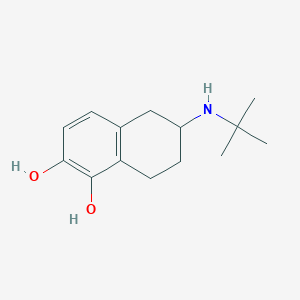
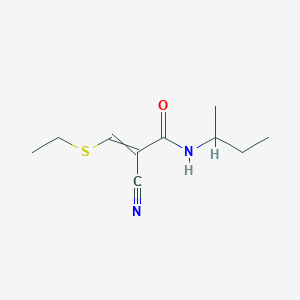
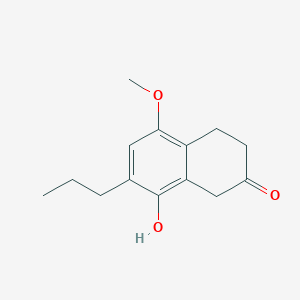
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
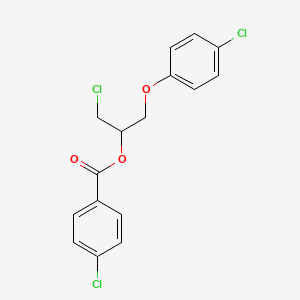
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
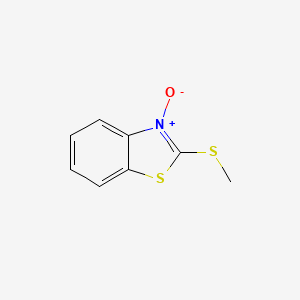
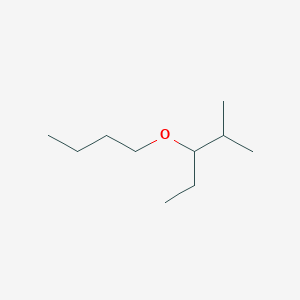
methyl}phosphonic acid](/img/structure/B14369573.png)

